N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-isopropyl-1,3-thiazole-4-carboxamide -

N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-isopropyl-1,3-thiazole-4-carboxamide

Catalog Number: EVT-3917456
CAS Number:
Molecular Formula: C18H24N4O2S
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-Amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol (FTY720) []

Compound Description: FTY720 is a sphingosine analog known for its immunosuppressant properties. It has been shown to prevent renal graft rejections and suppress various autoimmune disorders in animal models and clinical trials. []

Relevance: While not directly similar in structure to N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-isopropyl-1,3-thiazole-4-carboxamide, FTY720 is discussed alongside sphingosine in its interaction with the CB1 cannabinoid receptor. This paper highlights the potential of sphingosine analogs, a category to which FTY720 belongs, as modulators of CB1 activity. This is relevant because modulating CB1 receptor activity is a potential therapeutic target for various conditions, and understanding the structural motifs that contribute to this interaction could be valuable in designing new drugs. []

2. Sphingosine []

Compound Description: Sphingosine is a naturally occurring sphingolipid, acting as a signaling molecule involved in various cellular processes, including cell growth, differentiation, and apoptosis. []

Relevance: Although not structurally identical to N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-isopropyl-1,3-thiazole-4-carboxamide, sphingosine is highly relevant to this list. The research indicates that sphingosine interacts with the CB1 cannabinoid receptor, potentially acting as an endogenous antagonist. [] This interaction suggests that specific structural features within sphingosine are recognized by the CB1 receptor. Given the potential of targeting CB1 for therapeutic purposes, understanding the structural basis of this interaction, even with compounds not structurally identical to N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-isopropyl-1,3-thiazole-4-carboxamide, might offer insights into designing novel molecules with improved CB1 modulating activity.

3. N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor) []

Compound Description: Ivacaftor is an FDA-approved drug used to treat cystic fibrosis in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, including the ∆F508 mutation. It acts as a CFTR potentiator, improving the function of the CFTR protein and enhancing chloride transport across cell membranes. []

Relevance: Although Ivacaftor and N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-isopropyl-1,3-thiazole-4-carboxamide belong to different chemical classes and target different biological systems, the paper highlights the importance of identifying potentiators that don't negatively interact with other therapies. Ivacaftor, while effective, can reduce the efficacy of certain CFTR correctors. This emphasizes the need to carefully consider potential drug interactions and the impact of structural modifications on both efficacy and potential adverse effects, even for compounds seemingly unrelated like Ivacaftor and N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-isopropyl-1,3-thiazole-4-carboxamide. []

4. 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid []

Compound Description: This compound is an investigational CFTR corrector being studied as a potential treatment for cystic fibrosis caused by the ∆F508 mutation. []

Relevance: This compound, alongside 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl), exemplifies a class of drugs that can have their efficacy impacted by co-administration with certain CFTR potentiators, such as Ivacaftor. This emphasizes the importance of considering potential drug-drug interactions during drug development and highlights the need for a thorough understanding of how different compounds, even those with distinct structures and mechanisms of action like this CFTR corrector and N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-isopropyl-1,3-thiazole-4-carboxamide, might interact within a biological system. []

5. 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl) []

Compound Description: This compound represents another investigational CFTR corrector being explored as a potential therapy for cystic fibrosis caused by the ∆F508 mutation. []

Relevance: This compound is relevant because its efficacy, like the previously mentioned CFTR corrector, is negatively impacted by co-administration with the CFTR potentiator Ivacaftor. This highlights the potential for unforeseen drug interactions, even between compounds with distinct structures and targets. This underscores the need to consider a wide range of potential interacting partners, even those structurally dissimilar to N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-isopropyl-1,3-thiazole-4-carboxamide, during the drug development process to ensure both safety and efficacy. []

Properties

Product Name

N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-isopropyl-1,3-thiazole-4-carboxamide

IUPAC Name

N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-2-propan-2-yl-1,3-thiazole-4-carboxamide

Molecular Formula

C18H24N4O2S

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C18H24N4O2S/c1-12(2)18-21-15(11-25-18)17(24)20-9-13-5-3-7-19-16(13)22-8-4-6-14(23)10-22/h3,5,7,11-12,14,23H,4,6,8-10H2,1-2H3,(H,20,24)

InChI Key

HJOMNTOJHIPWIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CS1)C(=O)NCC2=C(N=CC=C2)N3CCCC(C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.